![molecular formula C6H4N6 B3220251 1H-Pyrazolo[3,4-b]pyridine, 4-azido- CAS No. 119368-05-7](/img/structure/B3220251.png)
1H-Pyrazolo[3,4-b]pyridine, 4-azido-
Overview
Description
1H-Pyrazolo[3,4-b]pyridine, 4-azido- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]pyridine, 4-azido- can be achieved through several synthetic routes. One common method involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, resulting in high yields and enantioselectivity . Another approach is the multicomponent reaction of aldehydes, 3-oxopropanenitrile, and 1H-pyrazol-5-amine, which provides a rapid and efficient synthesis of structurally diverse pyrazolopyridines . Industrial production methods typically involve optimizing these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyridine, 4-azido- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Reduction of the azido group can yield amines, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group, to form a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridine, 4-azido- has a wide range of applications across various scientific fields:
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds derived from 1H-pyrazolo[3,4-b]pyridine can inhibit specific enzymes involved in cancer cell proliferation. For example, studies have shown that these compounds can act as inhibitors of phosphodiesterase type 4 (PDE4), which is implicated in inflammatory diseases and cancer progression .
- Bioactive Molecules : The compound serves as a scaffold for developing bioactive molecules with potential therapeutic effects.
Chemical Biology
- Bioorthogonal Labeling : The azido group enables its use in bioorthogonal labeling techniques, allowing for selective tagging of biomolecules in complex biological systems.
- Chemical Probes : It is employed as a chemical probe to study protein interactions and cellular processes.
Material Science
- Organic Electronics : The unique electronic properties of 1H-pyrazolo[3,4-b]pyridine derivatives make them suitable for applications in organic electronics and photonic devices .
- Energetic Materials : The compound's reactivity lends itself to the development of materials with energetic properties.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of 1H-pyrazolo[3,4-b]pyridine derivatives:
- Anticancer Research : A study demonstrated that certain derivatives exhibited significant inhibition of cancer cell lines by targeting specific kinases involved in cell proliferation .
- Pharmaceutical Development : Research highlighted the utility of these compounds as scaffolds for synthesizing novel PDE inhibitors that show promise in treating inflammatory conditions .
- Material Applications : Investigations into the electronic properties revealed that derivatives could be effective in organic light-emitting diodes (OLEDs) due to their unique charge transport characteristics .
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine, 4-azido- involves its interaction with molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in the development of bioorthogonal labeling techniques and drug delivery systems . Additionally, the compound’s ability to inhibit specific enzymes, such as kinases, makes it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine, 4-azido- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: Lacks the azido group, resulting in different reactivity and applications.
1H-Pyrazolo[4,3-c]pyridine: Another isomer with a different ring fusion pattern, leading to distinct chemical properties and uses.
1H-Pyrazolo[3,4-d]pyrimidine: Contains an additional nitrogen atom in the ring system, which can alter its biological activity and chemical reactivity.
Properties
IUPAC Name |
4-azido-1H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6/c7-12-10-5-1-2-8-6-4(5)3-9-11-6/h1-3H,(H,8,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASJPOHFMJCSPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N=[N+]=[N-])C=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.